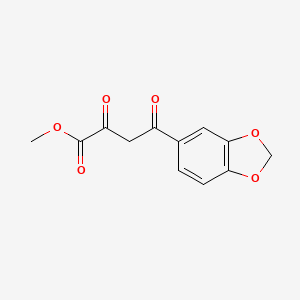

Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate

Description

BenchChem offers high-quality Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O6/c1-16-12(15)9(14)5-8(13)7-2-3-10-11(4-7)18-6-17-10/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOJWDDCFUZORX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate (CAS Number 832741-10-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate is a specialized chemical compound with the CAS number 832741-10-3. [cite: 11, 14, 21, 22] Its molecular structure, featuring a β-keto ester functional group attached to a 1,3-benzodioxole moiety, positions it as a valuable synthetic intermediate in medicinal chemistry and drug discovery. The 1,3-benzodioxole ring, also known as the methylenedioxyphenyl group, is a structural motif present in numerous biologically active natural products and synthetic compounds. [cite: 2, 3, 4, 5] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate, with a focus on its role as a versatile building block in the development of novel therapeutics.

Chemical Identity and Properties

| Property | Value | Source |

| CAS Number | 832741-10-3 | |

| Molecular Formula | C₁₂H₁₀O₆ | [cite: 14, 22] |

| Molecular Weight | 250.21 g/mol | |

| IUPAC Name | Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate | |

| Synonyms | Not commonly available | |

| Physical Appearance | Expected to be a solid at room temperature | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

Synthesis and Mechanism: The Crossed Claisen Condensation

The most logical and established synthetic route to Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate is a crossed Claisen condensation . This reaction is a cornerstone of carbon-carbon bond formation in organic chemistry, enabling the synthesis of β-keto esters. [cite: 6]

Theoretical Basis for the Synthetic Approach

The Claisen condensation involves the reaction of an enolizable ester with another ester in the presence of a strong base. In a crossed Claisen condensation, two different esters are used. To achieve a high yield of a single product and avoid a mixture of all four possible condensation products, it is crucial that one of the ester reactants is non-enolizable (i.e., lacks α-hydrogens). [cite: 6]

In the synthesis of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate, the strategic pairing of reactants is as follows:

-

Non-enolizable Ester: Methyl 1,3-benzodioxole-5-carboxylate (also known as methyl piperonylate). The carbon atom adjacent to the carbonyl group is part of the aromatic ring and has no protons, thus it cannot form an enolate.

-

Enolizable Ester: Methyl acetate. This ester possesses acidic α-hydrogens and can be deprotonated by a strong base to form a nucleophilic enolate.

The reaction proceeds by the nucleophilic attack of the methyl acetate enolate on the carbonyl carbon of methyl 1,3-benzodioxole-5-carboxylate, followed by the elimination of a methoxide ion.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow based on the principles of the crossed Claisen condensation.

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Significance of the 1,3-Benzodioxole Scaffold

The 1,3-benzodioxole moiety, a common structural feature in natural products, is of significant interest in medicinal chemistry and drug discovery. This heterocyclic motif is a key component in numerous biologically active compounds, exhibiting a wide range of therapeutic effects, including anti-tumor, anti-hyperlipidemia, and antioxidant properties[1]. Derivatives of 1,3-benzodioxole have been investigated for their potential to inhibit enzymes and promote apoptosis, making them promising candidates for cancer therapy[1][2]. Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate is a member of this important class of compounds, and a thorough understanding of its physicochemical properties is fundamental to its potential development as a therapeutic agent or a research tool.

This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate, along with detailed, field-proven methodologies for its empirical determination.

Molecular Structure and Identification

Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate is a ketoester with the molecular formula C12H10O6 and a molecular weight of 250.21 g/mol [3][4].

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 832741-10-3 | [3] |

| Molecular Formula | C12H10O6 | [3][4] |

| Molecular Weight | 250.21 g/mol | [3] |

| IUPAC Name | methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate | N/A |

Physicochemical Properties: A Blend of Known Data and Predictive Insights

A comprehensive physicochemical profile is crucial for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as for designing appropriate formulation strategies. While experimental data for this specific molecule is limited in publicly available literature, we can infer certain properties based on its structure and data from related compounds.

Table 2: Physicochemical Properties

| Property | Reported/Predicted Value | Method of Determination |

| Melting Point | Data not available | Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus |

| Boiling Point | Data not available | Thermogravimetric Analysis (TGA) under controlled pressure |

| Aqueous Solubility | Predicted to be low | Shake-flask method (OECD Guideline 105) or computational models |

| logP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 1.5-2.5 | Shake-flask method (OECD Guideline 107) or HPLC-based methods |

| pKa | Predicted to be weakly acidic | Potentiometric titration or UV-Vis spectroscopy |

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following are detailed, self-validating protocols for the experimental determination of the key physicochemical properties of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol follows the OECD Guideline 105 for the determination of water solubility.

Rationale: The shake-flask method is the gold standard for determining the aqueous solubility of a compound. It relies on achieving a saturated solution and then measuring the concentration of the dissolved substance.

Methodology:

-

Preparation: Add an excess amount of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate to a known volume of deionized water in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed for at least 24 hours to allow for the separation of undissolved solid. Centrifugation can be used to facilitate this process.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear, saturated aqueous phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The experiment should be performed in triplicate. The pH of the saturated solution should be measured and reported.

Protocol 2: Determination of logP (Shake-Flask Method)

This protocol is based on the OECD Guideline 107 for the determination of the partition coefficient (n-octanol/water).

Rationale: The octanol-water partition coefficient (logP) is a critical parameter for predicting a drug's lipophilicity and its ability to cross biological membranes.

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.

-

Partitioning: Dissolve a known amount of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate in one of the pre-saturated solvents. Add a known volume of the other pre-saturated solvent to create a two-phase system.

-

Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique like HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Analytical Characterization Workflow

A robust analytical workflow is essential for confirming the identity and purity of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate.

Caption: Analytical workflow for the synthesis and characterization of the target compound.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzodioxole ring, a singlet for the methylenedioxy protons (O-CH₂-O), and signals corresponding to the protons of the butanoate chain.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons, the aromatic carbons, the methylenedioxy carbon, and the carbons of the aliphatic chain.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule, consistent with the molecular formula C12H10O6. The fragmentation pattern can provide further structural information.

Potential Biological Significance and Future Directions

Given the established biological activities of 1,3-benzodioxole derivatives, Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate represents a compound of interest for further investigation. Its structural features suggest potential applications in areas such as oncology and metabolic diseases. Future research should focus on a comprehensive evaluation of its biological activity through in vitro and in vivo studies. The physicochemical data generated through the protocols outlined in this guide will be invaluable for the design and interpretation of these biological assays.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate. By combining the limited available data with predictive insights and standardized experimental protocols, researchers and drug development professionals are equipped with the necessary information to advance the study of this promising compound. Rigorous experimental characterization is paramount to unlocking its full therapeutic potential.

References

-

(No author provided). Jzl184 | C27H24N2O9 | CID 25021165 - PubChem. NIH. [Link]

-

(2023-09-20). Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. [Link]

-

(No author provided). methyl 4-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-oxoethoxy)quinoline-2-carboxylate. [Link]

-

Brodbeck, R. M., et al. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. PubMed. [Link]

-

(No author provided). 4-(1,3-Benzodioxol-5-yl)-2-butanone - PubChem. [Link]

-

(No author provided). Chemical Properties of 1,3-Benzodioxole-5-propanal, «alpha»-methyl- (CAS 1205-17-0). [Link]

-

(No author provided). (E)-1-(Benzo[d][5][6]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. MDPI. [Link]

-

(No author provided). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. [Link]

-

(No author provided). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central. [Link]

-

(No author provided). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PMC - NIH. [Link]

-

(No author provided). EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

-

(No author provided). Methyl 4-(benzo[d][5][6]dioxol-5-yl)-2,4-dioxobutanoate, 97% Purity, C12H10O6, 250 mg. [Link]

Sources

- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 2. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Jzl184 | C27H24N2O9 | CID 25021165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Compound methyl... [chemdiv.com]

An In-Depth Technical Guide to Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate is a multifaceted organic compound distinguished by the presence of the 1,3-benzodioxole moiety. This structural feature is a well-established pharmacophore, imparting a range of biological activities to the molecules that contain it. This technical guide provides a comprehensive overview of the key physicochemical properties, a detailed, validated protocol for its synthesis via a crossed Claisen condensation, and an exploration of its potential applications in the realm of drug discovery and development. The content herein is designed to equip researchers and scientists with the foundational knowledge and practical insights necessary to effectively utilize this compound in their work.

Introduction: The Significance of the 1,3-Benzodioxole Scaffold

The 1,3-benzodioxole ring system is a prominent structural motif found in a wide array of natural products and synthetic compounds of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique electronic and conformational properties often contribute to the biological activity of the parent molecule. Derivatives of 1,3-benzodioxole have been shown to exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, neuroprotective, and anti-tumor properties.[1] The versatility of this scaffold in organic synthesis allows for the creation of diverse molecular architectures, making it a valuable building block in the design of novel therapeutic agents.[1] Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate, as a derivative, holds promise as a key intermediate for the synthesis of more complex, biologically active molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate is fundamental to its application in research and development. These properties dictate its solubility, reactivity, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₆ | [1] |

| Molecular Weight | 250.2042 g/mol | [1] |

| CAS Number | 832741-10-3 | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred from related compounds |

Synthesis and Mechanism: A Validated Protocol

The synthesis of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate is most effectively achieved through a crossed Claisen condensation. This classic carbon-carbon bond-forming reaction is a cornerstone of organic synthesis for the creation of β-keto esters.[2] The following protocol provides a detailed, step-by-step methodology for this synthesis.

Reaction Scheme

Caption: Synthetic pathway for Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate.

Experimental Protocol

Materials:

-

Methyl 3,4-(methylenedioxy)benzoate

-

Methyl acetate

-

Sodium methoxide (NaOMe)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium methoxide (1.2 equivalents) and anhydrous THF.

-

Addition of Esters: A solution of methyl 3,4-(methylenedioxy)benzoate (1.0 equivalent) and methyl acetate (2.0 equivalents) in anhydrous THF is added dropwise to the stirred suspension of sodium methoxide at room temperature.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of 1 M HCl until the solution is acidic (pH ~5-6).

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate.

Mechanistic Insights

The crossed Claisen condensation proceeds through a series of well-defined steps:

-

Enolate Formation: Sodium methoxide, a strong base, deprotonates the α-carbon of methyl acetate to form a nucleophilic enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of methyl 3,4-(methylenedioxy)benzoate.

-

Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

-

Elimination: The intermediate collapses, eliminating a methoxide ion to form the β-keto ester product.

An excess of the enolizable ester (methyl acetate) is used to drive the reaction towards the desired product and minimize the self-condensation of methyl 3,4-(methylenedioxy)benzoate, which lacks α-hydrogens.[3][4]

Structural Characterization (Predicted)

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 7.5-7.3 (m, 2H): Aromatic protons on the benzodioxole ring adjacent to the carbonyl group.

-

δ 6.9 (d, 1H): Aromatic proton on the benzodioxole ring.

-

δ 6.05 (s, 2H): Methylene protons of the dioxole ring (O-CH₂-O).

-

δ 4.2 (s, 2H): Methylene protons between the two carbonyl groups.

-

δ 3.75 (s, 3H): Methyl ester protons (COOCH₃).

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ 195.0: Ketone carbonyl carbon.

-

δ 167.0: Ester carbonyl carbon.

-

δ 152.0, 148.0, 128.0, 125.0, 108.0, 107.0: Aromatic carbons of the benzodioxole ring.

-

δ 102.0: Methylene carbon of the dioxole ring (O-CH₂-O).

-

δ 52.0: Methyl ester carbon (COOCH₃).

-

δ 45.0: Methylene carbon between the two carbonyl groups.

Potential Applications in Drug Discovery and Development

The 1,3-benzodioxole moiety is a key component in numerous pharmacologically active compounds. Its presence in Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate makes this compound a valuable precursor for the synthesis of novel drug candidates. The β-keto ester functionality provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecular scaffolds.

Potential therapeutic areas for derivatives of this compound include:

-

Oncology: Many 1,3-benzodioxole-containing compounds have demonstrated significant anti-tumor activity.[6]

-

Neuropharmacology: The scaffold is present in molecules with neuroprotective and psychoactive properties.

-

Infectious Diseases: Derivatives have shown antimicrobial and antifungal activities.[5]

Conclusion

Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate is a compound of considerable interest for researchers in organic synthesis and medicinal chemistry. Its synthesis via the robust and well-understood crossed Claisen condensation makes it readily accessible. The presence of the pharmacologically significant 1,3-benzodioxole moiety, combined with the versatile β-keto ester functionality, positions this molecule as a valuable intermediate for the development of novel therapeutic agents. This guide provides the essential technical information to facilitate its synthesis, characterization, and application in the pursuit of new drug discoveries.

References

- Al-Masoudi, N. A., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Journal of Pharmaceutical Research, 8(9), 1305-1319.

-

PubChem. (n.d.). 4-(1,3-Benzodioxol-5-yl)-3-oxobutanoic acid. Retrieved from [Link]

- Salehi, B., et al. (2019). The therapeutic potential of 1,3-benzodioxole: A review. Biomolecules, 9(9), 453.

-

Chemistry LibreTexts. (2021). Claisen Condensation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. Retrieved from [Link]

-

Khan Academy. (n.d.). The Claisen condensation. Retrieved from [Link]

Sources

A Multi-technique Spectroscopic Approach to the Structural Elucidation of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract

Introduction: The Analytical Imperative

Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate is a complex organic molecule featuring a methyl ester, a β-diketone system, and a benzodioxole moiety. Such polyfunctional compounds are of significant interest in medicinal chemistry and materials science. Before any biological or material application can be explored, its molecular structure must be unequivocally confirmed. A multi-technique approach is not merely best practice; it is a necessity.[1][2][3][4] While one technique may suggest a structure, only the confluence of data from orthogonal methods can provide the certainty required for publication, patenting, and regulatory submission.

This guide follows a logical workflow, beginning with the determination of the molecular formula, followed by the identification of functional groups, and culminating in the assembly of the molecular skeleton by mapping atomic connectivity.

Foundational Analysis: Molecular Formula and Unsaturation

The first step in any structure elucidation is to determine the exact molecular formula.[1] This is most reliably achieved using High-Resolution Mass Spectrometry (HRMS), which measures mass-to-charge ratios with extremely high precision.[5][6][7]

High-Resolution Mass Spectrometry (HRMS)

Causality: We select HRMS over low-resolution MS because its ability to measure mass to four or more decimal places allows for the differentiation of compounds with the same nominal mass but different elemental compositions (isobars).[5][8][9] This precision provides a high-confidence molecular formula.

Expected Result: For Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate, the molecular formula is C₁₂H₁₀O₆. The expected exact mass for the molecular ion [M+H]⁺ can be calculated as follows:

-

12 x Carbon (12.00000) = 144.00000

-

11 x Hydrogen (1.00783) = 11.08613

-

6 x Oxygen (15.99491) = 95.96946

-

Calculated [M+H]⁺ Exact Mass = 251.05559 Da

An experimental HRMS result matching this value within a narrow tolerance (typically < 5 ppm) confirms the elemental composition.

Index of Hydrogen Deficiency (IHD)

With a confirmed molecular formula (C₁₂H₁₀O₆), the Index of Hydrogen Deficiency (IHD) can be calculated to determine the total number of rings and/or multiple bonds.

-

IHD = C + 1 - (H/2)

-

IHD = 12 + 1 - (10/2) = 8

This IHD of 8 is consistent with the proposed structure: one benzene ring (4 units), two carbonyl groups (2 units), one C=C equivalent in the dioxole ring system (1 unit), and the ring structure of the dioxole itself (1 unit).

Functional Group Identification: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrational frequencies of chemical bonds.[10][11]

Causality: This technique provides direct evidence for the presence of key functionalities, such as carbonyls and aromatic systems, which were inferred from the molecular formula and IHD.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Ensure the ATR crystal is clean by wiping it with isopropanol.

-

Record a background spectrum of the empty crystal.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

-

Clean the crystal thoroughly after analysis.

Data Summary & Interpretation

The spectrum is analyzed by identifying characteristic absorption bands in the functional group region (4000-1500 cm⁻¹).[11][12]

| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Implication |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Confirms the presence of the benzene ring. |

| ~2960-2850 | Weak | Aliphatic C-H Stretch | Corresponds to the methyl ester and methylene protons. |

| ~1740 | Strong, Sharp | Ester C=O Stretch | Strong evidence for the methyl ester group. [12] |

| ~1680 | Strong, Sharp | Ketone C=O Stretch | Confirms the ketone functional groups. [12] |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C Bending | Further supports the presence of the aromatic ring. |

| ~1250, ~1040 | Strong | C-O Stretch | Consistent with the ester and benzodioxole ether linkages. |

The presence of two distinct, strong carbonyl peaks is a critical finding, strongly supporting the proposed 2,4-dioxo structure.

Mapping the Molecular Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[13] A combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture of the carbon-hydrogen framework.

Workflow for NMR Analysis

Sources

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. fiveable.me [fiveable.me]

- 5. fiveable.me [fiveable.me]

- 6. longdom.org [longdom.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 13. youtube.com [youtube.com]

A Spectroscopic Guide to Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate: Structure Elucidation for Drug Discovery

This technical guide provides a detailed analysis of the spectroscopic data for Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate, a compound of interest in medicinal chemistry and drug development. A thorough understanding of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is crucial for its synthesis, characterization, and exploration of its biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the interpretation of its spectral data.

Introduction: The Significance of Spectroscopic Characterization

Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate is a molecule that incorporates the privileged 1,3-benzodioxole scaffold, a common feature in many biologically active natural products and synthetic compounds. The dioxobutanoate chain offers multiple points for functionalization, making it an attractive building block for the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is the cornerstone of chemical synthesis, ensuring the identity, purity, and structural integrity of a target molecule. This guide will dissect the NMR, IR, and MS data, providing a rationale for the observed spectral features based on the compound's molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate, both ¹H and ¹³C NMR provide critical information for structural assignment. The analysis presented here is based on predicted chemical shifts and coupling constants derived from established principles of NMR spectroscopy and data from structurally related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.55 | dd, J = 8.2, 1.7 Hz | 1H | H-6' | Aromatic proton ortho to the carbonyl group, deshielded. |

| 7.42 | d, J = 1.7 Hz | 1H | H-2' | Aromatic proton between two oxygen-substituted carbons, deshielded. |

| 6.90 | d, J = 8.2 Hz | 1H | H-5' | Aromatic proton ortho to the dioxole oxygen, shielded relative to H-6'. |

| 6.05 | s | 2H | O-CH₂-O | Methylene protons of the benzodioxole ring, appearing as a characteristic singlet. |

| 3.90 | s | 3H | -OCH₃ | Methyl ester protons, singlet due to the absence of adjacent protons. |

| 3.85 | s | 2H | -CH₂- | Methylene protons adjacent to two carbonyl groups, appearing as a singlet. |

dot graph "H_NMR_Assignments" { layout=neato; node [shape=plaintext]; edge [style=invis];

} Caption: Molecular structure with proton assignments.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 192.5 | C=O (ketone) | Carbonyl carbon of the ketone, typically in this region. |

| 188.0 | C=O (keto-ester) | Carbonyl carbon of the keto-ester, slightly upfield from the ketone. |

| 162.0 | C=O (ester) | Carbonyl carbon of the methyl ester. |

| 152.8 | C-3a' or C-7a' | Aromatic carbon attached to oxygen in the benzodioxole ring. |

| 148.5 | C-3a' or C-7a' | Aromatic carbon attached to oxygen in the benzodioxole ring. |

| 128.0 | C-4' | Aromatic carbon attached to the dioxobutanoate chain. |

| 126.5 | C-6' | Aromatic CH carbon. |

| 108.8 | C-5' | Aromatic CH carbon. |

| 108.2 | C-2' | Aromatic CH carbon. |

| 102.2 | O-CH₂-O | Methylene carbon of the benzodioxole ring. |

| 52.5 | -OCH₃ | Methyl ester carbon. |

| 45.0 | -CH₂- | Methylene carbon between the two carbonyl groups. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate is expected to show characteristic absorption bands for its key functional moieties.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3100-3000 | Medium | C-H (aromatic) | Stretching |

| 2950-2850 | Medium | C-H (aliphatic) | Stretching |

| 1740-1720 | Strong | C=O (ester) | Stretching |

| 1715-1695 | Strong | C=O (ketone) | Stretching |

| 1680-1660 | Strong | C=O (aryl ketone) | Stretching |

| 1600, 1480 | Medium | C=C (aromatic) | Stretching |

| 1250-1200 | Strong | C-O (ester) | Stretching |

| 1040-1030 | Strong | C-O (dioxole) | Stretching |

dot graph "Experimental_Workflow_IR" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Workflow for obtaining an IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate, electrospray ionization (ESI) is a suitable method.

Predicted Mass Spectrum Data (ESI-MS):

-

Molecular Formula: C₁₂H₁₀O₆

-

Molecular Weight: 250.05 g/mol

-

[M+H]⁺: m/z 251.05

-

[M+Na]⁺: m/z 273.03

The fragmentation pattern in a tandem mass spectrometry (MS/MS) experiment would likely involve the loss of the methoxy group (-OCH₃), the methyl ester group (-COOCH₃), and cleavage at the C-C bonds of the dioxobutanoate chain.

dot graph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];

} Caption: A plausible fragmentation pathway.

Summary of Spectroscopic Data

Table 4: Consolidated Spectroscopic Data

| Technique | Key Observations |

| ¹H NMR | Aromatic protons at δ 7.55, 7.42, 6.90 ppm. Methylene protons of the benzodioxole at δ 6.05 ppm. Methyl ester singlet at δ 3.90 ppm. Methylene protons of the linker at δ 3.85 ppm. |

| ¹³C NMR | Three carbonyl carbons observed at δ 192.5, 188.0, and 162.0 ppm. Characteristic benzodioxole carbons between δ 102.2 and 152.8 ppm. |

| IR | Strong C=O stretching bands for ester and ketones around 1740-1660 cm⁻¹. Strong C-O stretching for the ester and dioxole groups. |

| MS | Molecular ion peaks [M+H]⁺ at m/z 251 and [M+Na]⁺ at m/z 273, confirming the molecular weight. |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically processes the interferogram to generate the spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into an electrospray ionization (ESI) source coupled to a mass spectrometer. Acquire the mass spectrum in positive ion mode.

-

Data Processing: The instrument's software processes the data to generate the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural confirmation of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate. The predicted NMR, IR, and MS data are consistent with the proposed chemical structure and offer a valuable reference for researchers working with this compound and its derivatives. This detailed characterization is an essential first step in the journey of drug discovery and development.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

An In-depth Technical Guide to the Tautomerism of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate, a β-ketoester, possesses a structure amenable to keto-enol tautomerism, a fundamental isomeric equilibrium with significant implications for its chemical reactivity, bioavailability, and pharmacological activity. This guide provides a comprehensive exploration of the tautomeric landscape of this molecule. We will delve into the structural and electronic factors governing the equilibrium between its keto and enol forms, present detailed protocols for the experimental and computational characterization of these tautomers, and offer insights into the interpretation of the resulting data. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and analytical chemistry.

Introduction to Tautomerism in β-Dicarbonyl Systems

Tautomers are constitutional isomers that readily interconvert, with this dynamic equilibrium often involving the migration of a proton.[1] In the realm of organic chemistry, one of the most extensively studied forms of tautomerism is the keto-enol equilibrium, particularly prevalent in β-dicarbonyl compounds.[1][2] The presence of a methylene group flanked by two carbonyl groups creates an acidic environment for the α-protons, facilitating their removal and subsequent protonation on one of the carbonyl oxygens to form an enol.

The position of this equilibrium is not static; it is influenced by a delicate interplay of several factors, including intramolecular hydrogen bonding, the electronic nature of substituents, and the polarity of the solvent.[3][4][5] Understanding these factors is paramount for predicting and controlling the tautomeric composition of a given β-dicarbonyl compound, which in turn dictates its reactivity and potential biological interactions.

The Tautomeric Landscape of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate

The subject of this guide, Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate, is a β-ketoester featuring a methyl ester and a 1,3-benzodioxol-5-yl substituent. This unique substitution pattern is expected to influence the tautomeric equilibrium.

The Keto and Enol Forms

The tautomeric equilibrium for Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate involves the interconversion between the diketo form and three possible enol forms, although one is generally predominant due to the formation of a stable intramolecular hydrogen bond.

Caption: Tautomeric equilibrium of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate.

Factors Influencing the Equilibrium

-

Intramolecular Hydrogen Bonding: The enol form can be significantly stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.[4] This chelation is a powerful driving force favoring the enol tautomer.

-

Solvent Effects: The polarity of the solvent plays a crucial role in determining the position of the keto-enol equilibrium.[3][5]

-

Non-polar aprotic solvents (e.g., cyclohexane, carbon tetrachloride) tend to favor the enol form as they do not interfere with the stabilizing intramolecular hydrogen bond.[6]

-

Polar aprotic solvents (e.g., DMSO, acetone) can act as hydrogen bond acceptors, potentially disrupting the intramolecular hydrogen bond of the enol and stabilizing the more polar keto form.[3]

-

Polar protic solvents (e.g., water, methanol) can form intermolecular hydrogen bonds with both the keto and enol forms, which can disrupt the internal hydrogen bond of the enol and favor the keto tautomer.[5][6]

-

-

Substituent Effects:

-

The 1,3-benzodioxole-5-yl group is an electron-donating group which can increase the electron density in the conjugated system of the enol form, potentially contributing to its stability.

-

The methyl ester group is an electron-withdrawing group that influences the acidity of the α-protons and the stability of the resulting enolate intermediate.

-

Experimental and Computational Characterization

A multi-pronged approach combining spectroscopic techniques and computational modeling is essential for a thorough understanding of the tautomeric behavior of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for the direct observation and quantification of tautomers in solution, as the interconversion between keto and enol forms is typically slow on the NMR timescale.[3][7][8]

-

Sample Preparation: Prepare solutions of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate at a concentration of approximately 10-20 mg/mL in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, C₆D₆, CD₃OD).

-

¹H NMR Acquisition: Acquire ¹H NMR spectra for each sample. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.

-

¹³C NMR Acquisition: Acquire ¹³C NMR spectra, including DEPT-135 experiments to aid in the assignment of carbon signals.

-

Signal Assignment and Integration: Identify the distinct signals corresponding to the keto and enol tautomers. For quantitative analysis, integrate the signals of protons unique to each form.[9][10]

| Tautomer | Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Keto | Methylene (-CH₂-) | ~ 3.5 - 4.5 | Methylene (-CH₂-) | ~ 45 - 55 |

| Methyl (-OCH₃) | ~ 3.7 - 3.9 | Carbonyl (C=O, ketone) | ~ 190 - 205 | |

| Carbonyl (C=O, ester) | ~ 165 - 175 | |||

| Enol | Methine (=CH-) | ~ 5.5 - 6.5 | Methine (=CH-) | ~ 90 - 100 |

| Enolic OH | ~ 12 - 16 (broad) | Enolic Carbon (=C-OH) | ~ 170 - 180 | |

| Methyl (-OCH₃) | ~ 3.6 - 3.8 | Carbonyl (C=O, ester) | ~ 160 - 170 |

Note: These are approximate chemical shift ranges and can vary depending on the solvent and other factors.

Caption: Experimental workflow for NMR-based tautomer analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule and can be used to study tautomeric equilibria.[11][12] The keto and enol forms have different chromophores and will therefore exhibit distinct absorption spectra.

-

Keto Form: Expected to show a weak n→π* transition at a longer wavelength and a stronger π→π* transition at a shorter wavelength, both associated with the isolated carbonyl groups.

-

Enol Form: The conjugated π-system in the enol form will lead to a more intense π→π* transition at a longer wavelength compared to the keto form.

-

Solution Preparation: Prepare dilute solutions of the compound in a series of solvents of varying polarity.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Analyze the changes in the position (λmax) and intensity of the absorption bands as a function of solvent polarity to infer shifts in the tautomeric equilibrium.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), can provide theoretical insights into the relative stabilities of the tautomers and help in the interpretation of experimental data.[13][14]

-

Structure Optimization: Build the 3D structures of the keto and enol tautomers and perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

-

Solvent Modeling: Employ a continuum solvation model (e.g., PCM) to simulate the effect of different solvents on the tautomeric equilibrium.[6]

-

NMR and UV-Vis Prediction: Calculate theoretical NMR chemical shifts and UV-Vis absorption spectra to aid in the assignment of experimental data.

Data Interpretation and Integrated Analysis

Quantifying Tautomeric Content from ¹H NMR

The percentage of the enol form can be calculated from the integrated areas of the signals corresponding to the enol and keto tautomers using the following equation:

% Enol = [Integral(enol) / (Integral(enol) + (Integral(keto) / n))] * 100

Where:

-

Integral(enol) is the integration of a proton signal unique to the enol form (e.g., the methine proton).

-

Integral(keto) is the integration of a proton signal unique to the keto form (e.g., the methylene protons).

-

n is the number of protons giving rise to the keto signal (in the case of the methylene group, n=2).

Conclusion

The tautomeric behavior of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate is a multifaceted phenomenon governed by a delicate balance of intramolecular stabilization, solvent interactions, and substituent electronics. A thorough investigation utilizing a combination of high-resolution NMR spectroscopy, UV-Vis spectrophotometry, and computational modeling will enable a detailed characterization of its tautomeric equilibrium. The insights gained from such studies are not only of fundamental chemical interest but are also crucial for the rational design and development of new therapeutic agents, where tautomerism can profoundly impact drug-receptor interactions and metabolic stability.

References

-

[Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno

-

6w7n8tXhY8Cg8p/?lang=en)

Sources

- 1. The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE [vedantu.com]

- 2. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. worldscientific.com [worldscientific.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. physicsforums.com [physicsforums.com]

- 10. m.youtube.com [m.youtube.com]

- 11. sciforum.net [sciforum.net]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Computational Studies on the Keto-Enol Tautomerism of Acetylacetone | Semantic Scholar [semanticscholar.org]

- 14. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Solubility of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate. Due to the limited availability of direct experimental data for this specific compound, this document establishes a predictive framework based on fundamental principles of chemical solubility. By dissecting the molecular structure of the target compound and correlating it with the physicochemical properties of a wide range of organic solvents, this guide offers researchers a robust theoretical foundation to inform solvent selection for synthesis, purification, formulation, and analytical applications. Furthermore, detailed, self-validating experimental protocols for determining solubility are provided to empower researchers to generate precise and reliable data.

Introduction: The Significance of Solubility in Drug Discovery and Development

Solubility is a critical physicochemical parameter that profoundly influences the entire lifecycle of a pharmaceutical compound. From the initial stages of synthesis and purification to the final formulation and in vivo performance, understanding and controlling a compound's solubility is paramount. For drug development professionals, poor solubility can lead to significant challenges, including low bioavailability, difficulties in formulation, and inaccurate results in biological assays.

Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate, a molecule incorporating the benzodioxole moiety, is of interest in medicinal chemistry due to the prevalence of this scaffold in various biologically active compounds.[1] This guide will delve into the theoretical and practical aspects of its solubility in organic solvents, providing a foundational understanding for its application in research and development.

Molecular Analysis of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate

A thorough understanding of the solute's molecular structure is the first step in predicting its solubility behavior. The principle of "like dissolves like" is a cornerstone of solubility prediction, which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[2][3]

Chemical Structure:

Figure 1: Chemical structure of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate.

Key Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate | [4] |

| CAS Number | 832741-10-3 | [4] |

| Molecular Formula | C12H10O6 | [4] |

| Molecular Weight | 250.2042 g/mol | [4] |

| Hydrogen Bond Acceptors | 6 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Topological Polar Surface Area | 80.2 Ų | [5] |

The presence of multiple oxygen atoms in the form of ethers, ketones, and an ester group makes Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate a polar molecule. The numerous lone pairs on these oxygen atoms can act as hydrogen bond acceptors.[6] However, the absence of acidic protons means it cannot act as a hydrogen bond donor.[6] The aromatic benzodioxole ring contributes to van der Waals interactions.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves overcoming the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.[7]

The Role of Solvent Polarity

Solvent polarity is a crucial factor in determining solubility.[8][9] Polar solvents will more effectively solvate polar solutes. A common measure of solvent polarity is the polarity index.[10][11]

Table 1: Polarity of Common Organic Solvents

| Solvent | Relative Polarity | Polarity Index (P') |

| Hexane | 0.009 | 0.1 |

| Toluene | 0.099 | 2.4 |

| Diethyl Ether | 0.117 | 2.8 |

| Dichloromethane | 0.309 | 3.1 |

| Ethyl Acetate | 0.228 | 4.4 |

| Acetone | 0.355 | 5.1 |

| Acetonitrile | 0.460 | 5.8 |

| Dimethylformamide (DMF) | 0.386 | 6.4 |

| Dimethyl Sulfoxide (DMSO) | 0.444 | 7.2 |

| Methanol | 0.762 | 5.1 |

| Ethanol | 0.654 | 4.3 |

| Water | 1.000 | 10.2 |

| Sources:[9][10][11][12] |

Based on its polar nature, Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate is expected to exhibit higher solubility in polar solvents and lower solubility in non-polar solvents.

Intermolecular Forces and Solubility

The specific intermolecular forces at play between the solute and solvent dictate the extent of dissolution.

-

Van der Waals Forces: Present in all molecules, these are the primary forces of attraction in non-polar solvents. The aromatic ring of the solute will interact favorably with aromatic solvents like toluene through these forces.

-

Dipole-Dipole Interactions: The ketone and ester functional groups of the solute create a significant molecular dipole. Polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane will interact favorably through these forces.[2]

-

Hydrogen Bonding: While the solute cannot donate hydrogen bonds, its six hydrogen bond acceptor sites will interact strongly with protic solvents like methanol and ethanol, which are hydrogen bond donors.[13][14] This interaction is expected to significantly enhance solubility in these solvents.

Figure 2: Intermolecular forces governing solubility.

Predicted Solubility Profile

Based on the analysis of molecular structure and intermolecular forces, the following solubility profile for Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate is predicted:

-

High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in polar protic solvents like methanol and ethanol, due to strong dipole-dipole interactions and hydrogen bonding.

-

Moderate Solubility: Expected in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.

-

Low to Negligible Solubility: Expected in non-polar solvents like hexane, cyclohexane, and toluene, where the primary interactions are weaker van der Waals forces.

Experimental Determination of Solubility

While theoretical predictions are valuable, experimental determination is essential for obtaining quantitative solubility data.[15] The following protocols provide a framework for accurate and reliable solubility measurement.

Materials and Equipment

-

Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol 1: Isothermal Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.[16]

-

Preparation of Saturated Solutions:

-

Add an excess amount of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate to a series of vials, each containing a known volume of a different organic solvent.

-

Ensure there is undissolved solid material at the bottom of each vial.

-

-

Equilibration:

-

Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculate the solubility in units such as mg/mL or mol/L.

-

Protocol 2: High-Throughput Screening (HTS) Method

For rapid screening of multiple solvents, a smaller-scale HTS approach can be employed.

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of the compound in a highly soluble solvent (e.g., DMSO).

-

-

Solvent Plate Preparation:

-

In a 96-well plate, dispense a known volume of each test solvent into individual wells.

-

-

Addition of Compound:

-

Add a small, known volume of the stock solution to each well.

-

Mix thoroughly.

-

-

Solubility Assessment:

-

Visually inspect each well for precipitation after a defined incubation period. The absence of a precipitate indicates solubility at that concentration.

-

For quantitative results, kinetic or thermodynamic solubility can be determined using automated plate readers that measure light scattering (nephelometry) or UV absorbance.

-

Figure 3: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Factors Influencing Solubility

Several external factors can significantly impact the solubility of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate.[3][17][18]

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature as the dissolution process is often endothermic.[3] This is a critical parameter to control and report in any solubility study.

-

Pressure: The effect of pressure on the solubility of solids in liquids is generally negligible under standard laboratory conditions.[17]

-

Purity of the Compound: Impurities can affect the measured solubility. It is crucial to use a well-characterized, pure sample of the compound.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility.

Conclusion and Future Directions

This guide has provided a comprehensive theoretical framework for understanding and predicting the solubility of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate in organic solvents. The analysis of its molecular structure suggests a preference for polar solvents, particularly those capable of acting as hydrogen bond donors. For definitive quantitative data, the provided experimental protocols offer a reliable and robust methodology.

Future work should focus on the experimental validation of these predictions across a diverse range of solvents and at various temperatures. Such data will be invaluable for the rational design of synthetic routes, purification strategies, and formulation development involving this and structurally related compounds.

References

-

Hydrogen bonding properties of non-polar solvents. Organic & Biomolecular Chemistry.

-

Methyl 4-(benzo[d][8][13]dioxol-5-yl)-2,4-dioxobutanoate, 97% Purity, C12H10O6, 250 mg. Krackeler Scientific.

-

Polarity of Solvents. Angelo State University.

-

Reagents & Solvents: Solvents and Polarity. University of Rochester Department of Chemistry.

-

Properties of Common Organic Solvents. University of Minnesota.

-

How To Determine Solubility Of Organic Compounds? Chemistry For Everyone - YouTube.

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Technology, Jamaica.

-

Procedure For Determining Solubility of Organic Compounds. Scribd.

-

Polarity Index. MilliporeSigma.

-

methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate | CAS 832741-10-3. SCBIO.

-

Solvent-Miscibility-and-Polarity-Chart.pdf. Organometallics.

-

Method for Measuring Aqueous Solubilities of Organic Compounds. R Discovery.

-

cas 65374-90-5|| where to buy methyl 4-(2H-1,3-benzodioxol-5-yl)-4-oxobutanoate. Chemenu.

-

3.1: Physical properties of organic compounds. Chemistry LibreTexts.

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. WebAssign.

-

Dissecting Solvent Effects on Hydrogen Bonding. PubMed Central.

-

Jzl184 | C27H24N2O9 | CID 25021165. PubChem.

-

5.2 How Hydrogen-bonding Influences Properties. Open Oregon Educational Resources.

-

4-(1,3-Benzodioxol-5-yl)-2-butanone. PubChem.

-

Methyl 2-(1,3-benzodioxol-5-yl)-3-oxobutanoate. PubChem.

-

Factors Affecting Solubility. BYJU'S.

-

What factors affect solubility? AAT Bioquest.

-

4-Methyl-1,3-benzodioxole-5-carboxylic acid | Drug Intermediate. MedChemExpress.

-

Factors Affecting Solubility. YouTube.

-

Factors that Affect the Solubility of Drugs. Pharmaguideline.

-

Biochemistry, Dissolution and Solubility. NCBI Bookshelf.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. byjus.com [byjus.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Methyl 2-(1,3-benzodioxol-5-yl)-3-oxobutanoate | C12H12O5 | CID 82291537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. research.cbc.osu.edu [research.cbc.osu.edu]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. Polarity Index [macro.lsu.edu]

- 11. organometallics.it [organometallics.it]

- 12. www1.chem.umn.edu [www1.chem.umn.edu]

- 13. Hydrogen bonding properties of non-polar solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Dissecting Solvent Effects on Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 18. youtube.com [youtube.com]

A Technical Guide to the Potential Biological Activity of Benzodioxole-Containing Diketoesters

Abstract

The confluence of privileged scaffolds in medicinal chemistry often yields compounds with novel or enhanced biological activities. This guide provides an in-depth technical exploration of a promising, yet underexplored, class of molecules: benzodioxole-containing diketoesters. The 1,3-benzodioxole ring, a key feature in numerous natural products and synthetic drugs, is known to modulate metabolic pathways and participate in crucial binding interactions. When coupled with the β-diketoester moiety—a potent pharmacophore known for its metal-chelating and enzyme-inhibiting properties—the resulting conjugate presents a compelling scaffold for drug discovery. This document synthesizes current knowledge on their chemical synthesis, explores their potential mechanisms of action against various biological targets, provides validated experimental protocols for their evaluation, and discusses future directions for their development as therapeutic agents.

Introduction: The Rationale for a Hybrid Scaffold

In the landscape of drug discovery, the strategic combination of distinct pharmacophores is a cornerstone of rational design. The 1,3-benzodioxole moiety, also known as the methylenedioxyphenyl (MDP) group, is a prominent structural feature in compounds exhibiting a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. Its prevalence is attributed to its unique electronic properties and its ability to act as a metabolic inhibitor, particularly of cytochrome P-450 enzymes, which can enhance the bioavailability and therapeutic window of co-administered drugs[4][5].

Concurrently, the diketo acid (DKA) and its ester derivatives represent a critical class of enzyme inhibitors. Their defining feature is the ability to chelate divalent metal cations (e.g., Mg²⁺, Mn²⁺, Zn²⁺) that are essential for the catalytic activity of numerous enzymes, including HIV-1 integrase, terminal deoxynucleotidyl transferase (TdT), and various metallo-β-lactamases[6][7][8]. This mechanism makes them highly effective inhibitors for targets that are otherwise difficult to address.

This guide posits that the covalent linkage of these two moieties creates a hybrid scaffold with significant therapeutic potential. The benzodioxole ring can serve as a versatile anchor, capable of forming specific interactions within protein binding pockets, while the diketoester "warhead" can execute a targeted inhibition of enzymatic function. We will now delve into the synthesis, biological evaluation, and mechanistic underpinnings of this promising class of compounds.

Chemical Synthesis and Characterization

The synthesis of benzodioxole-containing diketoesters can be approached through several reliable synthetic routes. The primary challenge lies in the efficient coupling of a benzodioxole-derived fragment with a diketoester chain or its precursor.

General Synthetic Strategy

A common and effective strategy involves the acylation of a β-keto ester with a benzodioxole-derived acid chloride or activated carboxylic acid. This approach offers modularity, allowing for variations in both the benzodioxole core and the ester component of the diketoester.

A representative synthetic workflow is depicted below.

Sources

- 1. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 5. Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring structure–activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel Quinolinonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate: Synthesis, Characterization, and Potential as an HIV-1 Integrase Inhibitor Scaffold

Abstract

This technical guide provides a comprehensive overview of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate, a molecule of significant interest due to its structural resemblance to known HIV-1 integrase inhibitors. The guide details a robust synthetic protocol for its preparation via a crossed Claisen condensation, offering insights into the mechanistic rationale behind the chosen methodology. A thorough characterization of the title compound and its key intermediate is presented, including tabulated spectroscopic data. Furthermore, the guide explores the potential applications of this compound as a scaffold in the development of novel antiretroviral agents, specifically targeting the vital HIV-1 integrase enzyme. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of the 1,3-Benzodioxole and Diketo Acid Moieties in Medicinal Chemistry

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a prevalent scaffold in a variety of biologically active compounds, including natural products and synthetic pharmaceuticals. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. In parallel, the β-keto ester and α,γ-diketo acid functionalities are key pharmacophores in a class of therapeutic agents, most notably as inhibitors of HIV-1 integrase. This viral enzyme is essential for the replication of the human immunodeficiency virus (HIV) by catalyzing the insertion of the viral DNA into the host cell's genome.

Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate, possessing both the 1,3-benzodioxole ring and a diketo acid-like framework, represents a compelling target for synthesis and biological evaluation. This guide provides a detailed protocol for its synthesis, purification, and characterization, laying the groundwork for its exploration as a potential building block in the design of novel HIV-1 integrase inhibitors.

Synthetic Strategy: A Mechanistic Approach to Crossed Claisen Condensation

The synthesis of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate can be efficiently achieved through a crossed Claisen condensation reaction. This classic carbon-carbon bond-forming reaction is particularly well-suited for the condensation of two different esters, especially when one of the esters lacks α-hydrogens, thereby preventing self-condensation.

Our synthetic approach, outlined below, utilizes the reaction between a methyl ester of a 1,3-benzodioxole carboxylic acid and a simple ester with α-hydrogens in the presence of a strong base.

Caption: Synthetic workflow for Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate.

Step-by-Step Experimental Protocol

Materials:

-

Methyl 3,4-(methylenedioxy)benzoate (Methyl piperonylate)

-

Methyl acetate[1]

-

Sodium methoxide (handle with extreme care in a moisture-free environment)[2][3][4]

-

Anhydrous toluene

-

Anhydrous methanol

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Nitrogen or argon gas inlet

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium methoxide (1.2 equivalents) to anhydrous toluene.

-

Addition of Esters: To the stirred suspension of sodium methoxide, add a solution of Methyl 3,4-(methylenedioxy)benzoate (1 equivalent) and methyl acetate (3 equivalents) in anhydrous toluene dropwise via an addition funnel at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Quench the reaction by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).

-

Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate.

Safety Precautions

-

Sodium methoxide is a strong base and is highly corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3][4]

-

All solvents should be anhydrous to prevent the decomposition of the base and ensure the reaction proceeds to completion.

-

The reaction should be carried out under an inert atmosphere (nitrogen or argon) to exclude moisture.

Characterization of the Product

A thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following table summarizes the expected analytical data for Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate.

| Analytical Technique | Expected Data |

| Appearance | Pale yellow solid or oil |

| Molecular Formula | C₁₂H₁₀O₆ |

| Molecular Weight | 250.21 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.4-7.6 (m, 2H, Ar-H), 6.8-6.9 (d, 1H, Ar-H), 6.05 (s, 2H, O-CH₂-O), 3.90 (s, 2H, -CH₂-), 3.75 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 195.5 (C=O), 188.0 (C=O), 167.0 (C=O, ester), 152.0, 148.0, 129.0, 125.0, 108.0, 107.0 (Ar-C), 102.0 (O-CH₂-O), 52.5 (-OCH₃), 45.0 (-CH₂-) |

| IR (KBr, cm⁻¹) | 3100-3000 (Ar C-H), 2950 (C-H), 1740 (C=O, ester), 1720 (C=O, ketone), 1680 (C=O, aryl ketone), 1600, 1490 (C=C, aromatic), 1250, 1040 (C-O)[5][6][7][8] |

| Mass Spectrometry (EI) | m/z: 250 (M⁺), 219 (M⁺ - OCH₃), 191 (M⁺ - COOCH₃), 149 (base peak, C₈H₅O₃⁺) |

Potential Application: A Scaffold for HIV-1 Integrase Inhibitors

The structural motif of an aryl diketo acid is a well-established pharmacophore for the inhibition of HIV-1 integrase. These compounds are believed to chelate the divalent metal ions (Mg²⁺ or Mn²⁺) in the active site of the enzyme, thereby preventing the crucial strand transfer step of viral DNA integration into the host genome.

Caption: Proposed mechanism of HIV-1 integrase inhibition by diketo acid derivatives.

Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate serves as an excellent starting point for the synthesis of more complex analogs. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, allowing for the introduction of diverse substituents to probe the structure-activity relationship (SAR) and optimize the inhibitory potency and pharmacokinetic profile.

Conclusion

This technical guide has detailed a reliable and scalable synthesis of Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate. The provided experimental protocol, coupled with the expected characterization data, offers a solid foundation for researchers to produce and validate this compound. The established link between the diketo acid scaffold and HIV-1 integrase inhibition highlights the potential of this molecule as a valuable intermediate in the development of new antiretroviral therapies. Further investigation into the biological activity of this compound and its derivatives is warranted and holds promise for the discovery of novel therapeutic agents.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

-

Inno Pharmchem. (n.d.). Understanding Sodium Methoxide: Properties, Safety, and Handling. Retrieved from [Link]

-

Durham Technical Community College. (n.d.). SAFETY DATA SHEET: Sodium methoxide. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-